4-Ethoxy-6-methoxyquinoline-2-carboxylic acid
Overview
Description
4-Ethoxy-6-methoxyquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is characterized by the presence of an ethoxy group at the 4-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-ethoxy-6-methoxyquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent methoxylation . The reaction conditions typically involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-Ethoxy-6-methoxyquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-6-methoxyquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, and this compound is no exception.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Ethoxy-6-methoxyquinoline-2-carboxylic acid can be compared with other quinoline derivatives such as:
4-Hydroxy-6-methoxyquinoline-2-carboxylic acid: This compound has a hydroxyl group instead of an ethoxy group, which may result in different biological activities.
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid: The positions of the ethoxy and methoxy groups are swapped, potentially leading to different chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities .
Properties
IUPAC Name |
4-ethoxy-6-methoxyquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-12-7-11(13(15)16)14-10-5-4-8(17-2)6-9(10)12/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMYJOASVCUDNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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